Methyl 3-amino-4-iodobenzothiophene-2-carboxylate
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Description
Scientific Research Applications
Synthesis of Carbazole Alkaloids
Another significant application is the synthesis of carbazole alkaloids through the Cu-catalyzed cross-coupling with boronic acids, leading to methyl carbazole-3-carboxylate. This process is pivotal in the efficient production of naturally occurring carbazole alkaloids such as clausine C, H, L, clausenalene, glycozoline, glycozolidine, glycozolidal, and sansoakamine. The methodology underscores the versatility of Methyl 3-amino-4-iodobenzothiophene-2-carboxylate in synthesizing complex organic compounds (Rasheed et al., 2014).
Graphene Oxide Functionalization
The compound's utility extends to the functionalization of materials, such as graphene oxide, for enhanced dye and copper removal. Through the modification with 4-aminothiophenol and 3-aminopropyltriethoxysilane, graphene oxide's sorption efficiencies for methylene blue and copper ions are significantly improved. This application highlights the role of this compound derivatives in environmental remediation and materials science (Chen et al., 2016).
properties
IUPAC Name |
methyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPUKOANIIDZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC=C2I)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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